molecular formula C19H19Cl3N2O3S B6173929 N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 2227548-95-8

N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B6173929
CAS RN: 2227548-95-8
M. Wt: 461.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide” is a derivative of piperazine . Piperazine derivatives have been studied for their in vivo anti-allergic activities .


Synthesis Analysis

The synthesis of similar compounds involves designing and testing a series of novel piperazine derivatives . The target compounds were designed and synthesized, with part C of the leading compound replaced with sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds involves a piperazine core with various substitutions . The substitutions can include a 4-chlorophenyl group, a phenylmethyl group, and a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the replacement of part C of the leading compound with sulfonamides . This process involves designing and synthesizing a series of novel piperazine derivatives .

Scientific Research Applications

Molecular Interaction and Receptor Binding

Research on similar compounds, such as various diarylpyrazole derivatives, has significantly contributed to understanding the molecular interaction and receptor binding mechanisms of cannabinoid receptors. These compounds have been used to study the conformational dynamics of receptor-ligand interactions, providing insights into the steric and electrostatic requirements for binding to cannabinoid receptors. For example, studies have shown how these compounds interact with the CB1 cannabinoid receptor, highlighting the importance of specific conformations and substituents in receptor binding and antagonist activity (Shim et al., 2002).

Therapeutic Applications and Drug Development

The exploration of structure-activity relationships (SAR) of pyrazole derivatives has paved the way for the development of new therapeutic agents. These studies have identified structural features critical for the antagonistic activity against the CB1 receptor, which can be instrumental in designing drugs to treat conditions like obesity, addiction, and certain psychiatric disorders. For instance, modifications to the pyrazole scaffold have resulted in compounds with potential utility in treating disorders related to the endocannabinoid system (Lan et al., 1999).

Pharmacological Probes and Diagnostic Tools

Certain analogs of diarylpyrazoles have been synthesized and evaluated for their ability to serve as pharmacological probes or diagnostic tools, particularly in understanding the role of cannabinoid receptors in various physiological and pathological processes. The development of radiolabeled analogs, for example, has facilitated the non-invasive imaging of cannabinoid receptors in vivo, contributing to our understanding of the receptor distribution and function in different physiological and disease states (Lan et al., 1996).

Understanding of Receptor Mechanisms

Research on compounds structurally related to N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide has also contributed to a deeper understanding of the cannabinoid receptor mechanisms, including agonist versus antagonist behavior, and the implications of these interactions in signaling pathways. This knowledge is crucial for the development of drugs with specific therapeutic effects while minimizing side effects (Hurst et al., 2006).

Mechanism of Action

The mechanism of action of similar compounds involves their interaction with H1 receptors . These compounds act as potent dopamine reuptake inhibitors .

Future Directions

The future directions in the study of similar compounds involve the design and synthesis of more potent derivatives . These new compounds are anticipated to be more potent than the leading compound and are therefore systematically studied .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide involves the reaction of 4-chlorobenzylamine with 3,5-dichlorobenzenesulfonyl chloride to form N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3,5-dichlorobenzenesulfonyl chloride", "piperidine-4-carboxylic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide.", "Step 2: React N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide." ] }

CAS RN

2227548-95-8

Product Name

N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide

Molecular Formula

C19H19Cl3N2O3S

Molecular Weight

461.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.